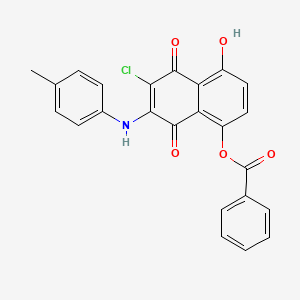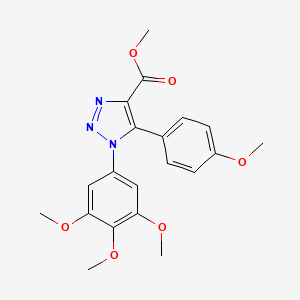![molecular formula C22H28FN3S B11054763 N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B11054763.png)
N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is a complex organic compound characterized by its unique tetracyclic structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N3-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide)
Uniqueness
N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide stands out due to its unique tetracyclic structure and the presence of both fluorophenyl and carbothioamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28FN3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1R,2S,9S,10R)-N-(2-fluorophenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide |
InChI |
InChI=1S/C22H28FN3S/c23-18-7-1-2-8-19(18)24-22(27)26-11-5-6-15-12-16-13-17(21(15)26)14-25-10-4-3-9-20(16)25/h1-2,7-8,12,16-17,20-21H,3-6,9-11,13-14H2,(H,24,27)/t16-,17-,20-,21-/m1/s1 |
InChI Key |
AMMVHVUHCPVNCO-DEPWHIHDSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C=C4[C@H]3N(CCC4)C(=S)NC5=CC=CC=C5F |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3N(CCC4)C(=S)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(4-chlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11054700.png)
![1-(4-Fluorophenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11054703.png)
![5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B11054706.png)
![{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11054708.png)

![6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione](/img/structure/B11054719.png)
![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11054727.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11054731.png)
![Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11054737.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054740.png)
![7-amino-4-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11054743.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054751.png)

![2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11054757.png)
